6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a dihydropyridazinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as molecular iodine, and microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-pyrazinylmethanol
- 1-(6-methylpyrazin-2-yl)ethan-1-one
- 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole
Uniqueness
Compared to similar compounds, 6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-methyl-2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-3-4-13(20)19(17-10)9-12-7-18(8-12)14-11(2)15-5-6-16-14/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDDRJKLYKTEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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